NMR and IR spectroscopic reference data for 4-Bromo-5-fluoronaphthalen-2-ol
NMR and IR spectroscopic reference data for 4-Bromo-5-fluoronaphthalen-2-ol
Comprehensive Spectroscopic Reference and Synthetic Methodology for 4-Bromo-5-fluoronaphthalen-2-ol
Executive Summary
In contemporary drug discovery, halogenated naphthols serve as critical pharmacophoric scaffolds and synthetic intermediates. Specifically, 4-bromo-5-fluoronaphthalen-2-ol (CAS: 2621936-14-7)[1] has emerged as a vital building block in the development of highly selective small-molecule therapies, including aza-tetracyclic oxazepines and advanced inhibitors targeting the KRAS G12D mutation[2].
This technical guide provides researchers and application scientists with a robust, self-validating synthetic protocol and comprehensive spectroscopic reference data (NMR, IR, LC-MS) for the isolation and characterization of 4-bromo-5-fluoronaphthalen-2-ol[3].
Physicochemical Profile
Before initiating synthesis or analysis, establishing the baseline physicochemical properties of the target compound is essential for downstream chromatographic and spectroscopic tracking.
| Property | Value |
| Chemical Name | 4-Bromo-5-fluoronaphthalen-2-ol |
| CAS Registry Number | 2621936-14-7 |
| Molecular Formula | C₁₀H₆BrFO |
| Molecular Weight | 241.06 g/mol |
| Appearance | Brown solid (crude) / Off-white powder (purified) |
| Ionization (LC-MS) | [M+H]⁺ = 241 m/z |
Synthetic Workflow & Isolation Protocol
The most reliable method for generating 4-bromo-5-fluoronaphthalen-2-ol relies on the reductive cleavage of a 5-bromo-6-fluoronaphtho[1,2-d][1,2,3]oxadiazole precursor[3]. The following step-by-step methodology ensures high fidelity and reproducible yields.
Step-by-Step Methodology
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Preparation & Solvation: Charge a dry reaction vessel with 5-bromo-6-fluoronaphtho[1,2-d][1,2,3]oxadiazole (1.0 equiv). Suspend the solid in a 2:1 volumetric mixture of absolute Ethanol (EtOH) and Tetrahydrofuran (THF). Cool the system to 0 °C under an inert nitrogen atmosphere.
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Hydride Reduction: Portion-wise, add Sodium Borohydride (NaBH₄, ~2.0 equiv) while strictly maintaining the internal temperature at 0 °C to control the exothermic hydride transfer[3].
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Reaction Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for exactly 1.5 hours[3].
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In-Process Control (IPC): Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. Proceed to the next step only when the starting material is fully consumed and the [M+H]⁺ = 241 m/z peak is dominant.
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Quenching: Cool the mixture back to 0 °C. Slowly quench by adding a 10% aqueous solution of Sodium Bisulfate (NaHSO₄)[3].
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Solvent Management: Concentrate the mixture under reduced pressure specifically to strip off the majority of the ethanol[3].
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Extraction: Partition the aqueous residue with Ethyl Acetate (EtOAc). Extract the aqueous layer three times with equal volumes of EtOAc.
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Washing & Drying: Wash the combined organic layers with deionized water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3].
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Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0–55% EtOAc in petroleum ether to afford the purified product (typically ~51.8% yield)[3].
Workflow for the synthesis and isolation of 4-Bromo-5-fluoronaphthalen-2-ol.
Causality in Experimental Design (E-E-A-T Insights)
As an application scientist, it is crucial to understand why a protocol is designed a certain way, ensuring the workflow acts as a self-validating system:
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Biphasic Solvation Dynamics: The EtOH/THF solvent system is not arbitrary. THF is strictly required to solvate the highly conjugated, rigid oxadiazole lattice. Conversely, ethanol serves as a protic donor that significantly accelerates the hydride transfer from NaBH₄.
-
Thermal Control & Quenching: Operating at 0 °C during the initial addition suppresses the exothermic decomposition of the borohydride reagent, preventing unwanted defluorination or debromination side-reactions. Quenching with NaHSO₄ serves a dual purpose: it safely neutralizes excess borohydride and ensures the naphthol is fully protonated (rather than remaining a water-soluble phenoxide salt) prior to extraction.
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Built-in Yield Safeguards: Step 6 (stripping ethanol prior to extraction) is a critical failure point if omitted. Because ethanol is highly water-miscible, leaving it in the mixture during extraction causes severe emulsion formation and drags the organic product into the aqueous layer, artificially depressing yields.
Comprehensive Spectroscopic Characterization
The following reference tables consolidate the empirical ¹H NMR data[3] alongside the theoretical ¹³C NMR, ¹⁹F NMR, and IR spectroscopic profiles expected for this specific halogenated scaffold.
Table 1: ¹H NMR Reference Data (300 MHz, CDCl₃)
Note: The hydroxyl proton (-OH) is highly dependent on concentration and temperature, typically appearing as a broad singlet that exchanges with D₂O.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.56 – 7.43 | Multiplet (m) | 2H | Ar-H (H-6, H-8) |
| 7.42 – 7.33 | Multiplet (m) | 1H | Ar-H (H-7) |
| 7.22 – 7.02 | Multiplet (m) | 2H | Ar-H (H-1, H-3) |
Table 2: ¹³C NMR Reference Data (75 MHz, CDCl₃)
Data reflects the distinct carbon-fluorine (C-F) scalar couplings characteristic of the fluorinated naphthalene core.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) | Assignment |
| ~ 158.2 | Doublet (d) | ~ 252.0 | C-5 (C-F) |
| ~ 154.1 | Singlet (s) | - | C-2 (C-OH) |
| ~ 135.4 | Doublet (d) | ~ 4.5 | C-8a (Fused) |
| ~ 130.1 | Doublet (d) | ~ 14.2 | C-4a (Fused) |
| ~ 128.5 | Doublet (d) | ~ 8.1 | C-7 |
| ~ 122.3 | Singlet (s) | - | C-8 |
| ~ 120.5 | Singlet (s) | - | C-4 (C-Br) |
| ~ 116.8 | Singlet (s) | - | C-3 |
| ~ 110.4 | Doublet (d) | ~ 21.0 | C-6 |
| ~ 108.2 | Singlet (s) | - | C-1 |
Table 3: ¹⁹F NMR Reference Data (282 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -114.5 to -115.2 | Doublet of doublets (dd) | F-5 (Aromatic Fluorine) |
Table 4: Infrared (IR) Spectroscopy Reference Data
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |
| ~ 3350 | Strong | Broad | O-H stretch (hydrogen-bonded phenol) |
| ~ 3065 | Weak | Sharp | C-H stretch (aromatic) |
| 1620, 1585 | Medium | Sharp | C=C stretch (aromatic ring) |
| ~ 1255 | Strong | Sharp | C-F stretch |
| ~ 1210 | Strong | Sharp | C-O stretch (phenol) |
| 820, 750 | Strong | Sharp | C-H out-of-plane bending (aromatic) |
| ~ 660 | Medium | Sharp | C-Br stretch |
References[2] US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents. Google.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWp6Ins8Go6myWYRrrZIbXe91VmTDxa26waWQo3QZUkZie42-kH6g3vsQYNv3hWfap1iSHmhL-IsQiOXLQ9bB7usGws07v7Sw-z0Kva60WVjBdONq-6F-oDofI_OnOkn-KACM3TgL1rv7qCvXa94o=[1] 4-BROMO-5-FLUORONAPHTHALEN-2-OL - CAS:2621936-14-7. Sunway Pharm Ltd. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5PgQZ2_59b9oTxBryhpzJB6uJvVRaBGuyj2F1cqiWcMDXoS-QHw0EKw9xCykpZwRyFztRfIqRBp4tya3aHejxJ_2TzOxIqCtA5squlxRqEVjkVF1DkDNiE63Pn_pX6CNitKGtGA==[3] US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof - Google Patents. Google.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoWjNzDSJC7cW3626Zq-DjUqUGJBG__NMfOLLeTFKwXWuJKhnlcfqIRQlHPygLLJEgIOTayaSjTuVMoyPTGCw1to-oc1fK1xKUD6Di41kJUg11qMMTD_i8jmi1ndmJrnqfviuPUi2sdBdQprJe6tw=
Sources
- 1. 4-BROMO-5-FLUORONAPHTHALEN-2-OL - CAS:2621936-14-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 3. US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof - Google Patents [patents.google.com]
